Diflunisal sodium

Description

Historical Context of Diflunisal (B1670566) Development and Chemical Ancestry

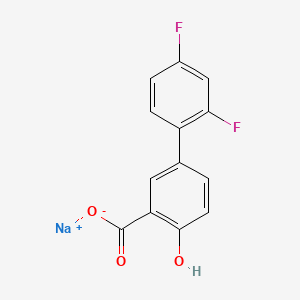

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a derivative of salicylic (B10762653) acid. nih.gov Its development emerged from a dedicated research initiative by Merck Sharp & Dohme, which began in 1962, to discover a more potent and longer-acting analgesic and anti-inflammatory agent than aspirin (B1665792). nih.gov This extensive investigation, spanning until 1971, involved the synthesis and evaluation of over 500 analogues of salicylic acid. nih.gov

The core of this research was to enhance the therapeutic properties of the salicylate (B1505791) structure. A key breakthrough was the observation that adding a hydrophobic group, such as a phenyl group, at the carbon-5 position of salicylic acid increased its activity. nih.gov This led to the development of flufenisal, a clinical candidate that was twice as potent as aspirin in humans with a longer duration of action. nih.gov However, it did not offer a significant advantage in terms of gastrointestinal tolerance. nih.gov

Evolution of Research Perspectives on Diflunisal Sodium

Initially, research on Diflunisal was centered on its function as a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.com Its primary mechanism of action was identified as the inhibition of prostaglandin (B15479496) synthesis through the arachidonic acid pathway by targeting cyclooxygenase (COX) enzymes. drugbank.compatsnap.com This established its role in managing mild to moderate pain, osteoarthritis, and rheumatoid arthritis. wikipedia.orgpatsnap.com

A significant shift in the research focus on Diflunisal occurred with the discovery of its ability to stabilize the protein transthyretin (TTR). nih.govmdpi.com This finding repositioned Diflunisal as a subject of investigation for the treatment of transthyretin amyloidosis (ATTR), a rare and progressive disease caused by the misfolding and aggregation of TTR. researchgate.netmdpi.com Research demonstrated that Diflunisal binds to the TTR tetramer, preventing its dissociation into monomers—a critical step in the formation of amyloid fibrils. acs.orgtandfonline.com This has led to its off-label use in treating familial amyloidosis. nih.gov

More recently, research has uncovered a novel epigenetic regulatory mechanism of action for Diflunisal. nih.gov Studies have shown that both salicylate and Diflunisal can inhibit the lysine (B10760008) acetyltransferase activity of two crucial enzymes, p300 and CREB-binding protein (CBP). wikipedia.orgnih.gov These enzymes are epigenetic regulators that control the levels of proteins involved in inflammation and cell growth. wikipedia.orggladstone.org This discovery has opened up new avenues of research into Diflunisal's potential applications in oncology, particularly in p300-dependent leukemias. nih.govgladstone.org

Current Academic Significance of this compound Research Paradigms

The current academic significance of Diflunisal is multifaceted, extending beyond its original classification as an NSAID. The primary areas of active investigation include:

Transthyretin Amyloidosis (ATTR): A major focus of contemporary research is on the efficacy and long-term outcomes of Diflunisal in managing various forms of ATTR, including cardiac amyloidosis and familial amyloid polyneuropathy. mdpi.comnih.govmdpi.com Studies are exploring its role in stabilizing cardiac function and slowing disease progression. nih.govmdpi.com Research has shown that Diflunisal can be well-tolerated in select patients with ATTR cardiomyopathy and appears to prolong survival. nih.gov In April 2025, a positive opinion was adopted for the marketing authorization of a medicinal product containing Diflunisal for hereditary transthyretin-mediated amyloidosis. wikipedia.org

Epigenetic Regulation and Oncology: The discovery of Diflunisal's ability to inhibit p300 and CBP has spurred research into its potential as an anticancer agent. nih.govgladstone.org Investigations are underway to explore its efficacy in suppressing the growth of leukemia cell lines that are dependent on p300. nih.gov This line of inquiry is particularly exciting as it involves repurposing an existing FDA-approved drug for novel therapeutic applications in cancer treatment. gladstone.org

Novel Drug Delivery Systems: Due to challenges such as low water solubility and photosensitivity, research is also focused on developing new delivery systems for Diflunisal. mdpi.com These include hydrogels, co-crystals, and solid dispersions aimed at improving its bioavailability and pharmacokinetic profile, thereby potentially reducing side effects and enhancing its therapeutic effectiveness. mdpi.com

The table below summarizes the key research paradigms for Diflunisal:

| Research Paradigm | Key Focus | Investigated Mechanisms | Potential Applications |

| Anti-inflammatory | Pain and inflammation management | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. nih.govdrugbank.compatsnap.com | Osteoarthritis, rheumatoid arthritis, acute pain. wikipedia.orgnih.gov |

| Transthyretin Amyloidosis | Stabilization of the transthyretin protein | Binds to the TTR tetramer, preventing its dissociation and subsequent amyloid fibril formation. mdpi.comacs.orgtandfonline.com | Hereditary transthyretin-mediated amyloidosis, cardiac amyloidosis. wikipedia.orgmdpi.com |

| Epigenetic Regulation | Inhibition of cancer cell growth | Inhibition of p300 and CBP lysine acetyltransferase activity. wikipedia.orgnih.govgladstone.org | p300-dependent leukemias and potentially other cancers. nih.govgladstone.org |

Structure

3D Structure of Parent

Properties

CAS No. |

84145-00-6 |

|---|---|

Molecular Formula |

C13H7F2NaO3 |

Molecular Weight |

272.18 g/mol |

IUPAC Name |

sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |

InChI Key |

TWNIMRJXRIWUKA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Mechanistic Elucidation of Diflunisal Sodium

Prostaglandin (B15479496) Synthesis Inhibition Pathways

Diflunisal's anti-inflammatory effects are significantly mediated through its interaction with the arachidonic acid cascade, a critical pathway in the generation of pro-inflammatory prostaglandins (B1171923). drugbank.comnih.gov

Cyclooxygenase Enzyme Isoform Selectivity in Inhibition (COX-1 and COX-2)

The primary mechanism of action for diflunisal (B1670566) involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the biosynthesis of prostaglandins from arachidonic acid. patsnap.compatsnap.com There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in maintaining normal physiological functions, while COX-2 is an inducible enzyme primarily associated with inflammation. patsnap.comscielo.org.mx

Diflunisal is characterized as a non-selective inhibitor of both COX-1 and COX-2. patsnap.comnih.gov However, some studies suggest it exhibits a degree of selectivity. One study indicated that diflunisal is a selective inhibitor of the COX-2 isoenzyme over COX-1. mdpi.com In contrast, other analyses have classified it with NSAIDs that have relatively poor selectivity between the two isoforms. pnas.org The inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit enzyme activity by 50%, are used to express the selectivity for COX-1 versus COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2. ccjm.orgajmc.com

Table 1: Comparative Cyclooxygenase (COX) Inhibition by NSAIDs

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Diflunisal | Data not consistently reported across studies | Data not consistently reported across studies | Variable |

| Ibuprofen (B1674241) | 12 | 80 | 0.15 nih.gov |

| Naproxen (B1676952) | > indomethacin (B1671933) | > ibuprofen/piroxicam (B610120)/diflunisal | Variable nih.gov |

| Indomethacin | 0.0090 | 0.31 | 0.029 nih.gov |

| Celecoxib | 82 | 6.8 | 12 nih.gov |

This table presents a selection of data from various studies and is for comparative purposes. The IC50 values can vary depending on the assay method.

Role in Arachidonic Acid Cascade Modulation

The inflammatory process involves the release of arachidonic acid from cell membrane phospholipids. hmdb.ca This free arachidonic acid is then metabolized by COX enzymes to produce various prostanoids, including prostaglandins, which are key mediators of inflammation. patsnap.comhmdb.ca By inhibiting COX-1 and COX-2, diflunisal effectively reduces the synthesis of these prostaglandins. patsnap.comdrugbank.com This disruption of the arachidonic acid cascade is a cornerstone of its anti-inflammatory and analgesic effects. drugbank.comnih.gov The reduction in prostaglandin levels leads to decreased sensitization of peripheral nerve endings to painful stimuli and a reduction in inflammation-mediated vasodilation and edema. drugbank.comdrugs.com

Impact on Prostaglandin-Mediated Inflammatory Responses at the Cellular Level

Prostaglandins, particularly prostaglandin E2 (PGE2), play a significant role in mediating inflammatory responses at the cellular level. nih.gov They contribute to the classic signs of inflammation, such as redness, swelling, and pain. nih.govmdpi.com PGE2 can promote vasodilation, increase vascular permeability, and enhance the effects of other inflammatory mediators. jci.org

Epigenetic Regulatory Mechanisms

Beyond its well-established role in prostaglandin synthesis, emerging evidence has identified a novel epigenetic regulatory mechanism of action for diflunisal. nih.govnih.gov This involves the modulation of enzymes that control protein acetylation, a key process in gene regulation.

Inhibition of Lysine (B10760008) Acetyltransferase Activity (CBP/p300)

Recent studies have demonstrated that diflunisal can inhibit the activity of the lysine acetyltransferases (KATs) CREB-binding protein (CBP) and p300. nih.govwikipedia.org These enzymes are crucial epigenetic regulators that add acetyl groups to lysine residues on both histone and non-histone proteins. nih.govwsu.edu Research has shown that diflunisal inhibits p300 more potently than salicylate (B1505791), another compound known to inhibit these enzymes. nih.govkyoto-u.ac.jp The mechanism of inhibition involves direct competition with acetyl-Coenzyme A at the catalytic site of CBP/p300. nih.govkyoto-u.ac.jp

Table 2: Research Findings on Diflunisal's Inhibition of p300

| Finding | Significance | Reference |

| Diflunisal inhibits p300 lysine acetyltransferase activity in vitro. | Identifies a novel molecular target for diflunisal's action. | nih.gov |

| Inhibition is achieved through direct competition with acetyl-CoA. | Elucidates the specific biochemical mechanism of p300 inhibition. | nih.govkyoto-u.ac.jp |

| Diflunisal is a more potent p300 inhibitor than salicylate. | Highlights the potential for more significant epigenetic effects compared to related compounds. | nih.govkyoto-u.ac.jp |

Modulation of Histone and Non-Histone Protein Acetylation

The inhibition of CBP/p300 by diflunisal leads to a reduction in the acetylation of both histone and non-histone proteins within cells. nih.govkyoto-u.ac.jp Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. wsu.edu By altering histone acetylation patterns, diflunisal can modulate the transcription of genes involved in inflammation and cell growth. nih.govwikipedia.org

Furthermore, diflunisal's inhibitory action extends to non-histone proteins. nih.govkyoto-u.ac.jp For example, it has been shown to suppress the acetylation of NF-κB, a key transcription factor involved in the inflammatory response. kyoto-u.ac.jp The deacetylation of both histone and non-histone proteins by diflunisal represents a significant, previously unrecognized aspect of its mechanism of action, with potential implications for its therapeutic effects in various diseases. nih.govkyoto-u.ac.jp

Influence on Gene Expression Pathways Involved in Cellular Processes

Diflunisal sodium exerts significant influence over cellular processes by modulating gene expression through various pathways. A primary mechanism is the inhibition of the lysine acetyltransferase activity of the proteins CBP and p300. nih.govelifesciences.org By competing directly with acetyl-Coenzyme A at the catalytic site, diflunisal blocks the acetylation of both histone and non-histone proteins. nih.govelifesciences.org This epigenetic regulatory action has been observed in cells at concentrations achievable in human plasma. nih.govelifesciences.orgnih.gov

Research has demonstrated that diflunisal induces the deacetylation of specific histone residues, including H2AK5, K9, H2BK12/K15, and H3K56. nih.govelifesciences.org This pattern of histone modification can alter gene transcription. kyoto-u.ac.jp For instance, the leukemogenicity of the AML1-ETO fusion protein, which is dependent on p300-mediated acetylation, is suppressed by diflunisal. nih.govelifesciences.org In leukemia cell lines expressing this fusion protein, diflunisal decreased its acetylation and subsequently inhibited cell growth both in vitro and in vivo. nih.govnih.govcore.ac.uk

Beyond its effects on histone acetylation, diflunisal impacts other gene expression pathways. It has been identified as a potent inhibitor of AgrA-mediated transcriptional regulation in Staphylococcus aureus. nih.gov In silico screening predicted that diflunisal inhibits the phosphorylation of the transcription factor AgrA, leading to reduced transcription of virulence factors. nih.gov Furthermore, as a salicylate derivative, diflunisal is part of a class of molecules known to modulate complex signaling networks, including the inhibition of the HMGB1/CXCL12/CXCR4 inflammatory axis, which is crucial for the recruitment of inflammatory cells. embopress.org

Other Molecular Targets and Pathways

Transthyretin Tetramer Stabilization Mechanisms

A well-documented mechanism of action for diflunisal is the stabilization of the transthyretin (TTR) protein tetramer. nih.govnih.govmdpi.comresearchgate.netresearchgate.net TTR, a transport protein in the blood, can dissociate into monomers, which can then misfold and aggregate into amyloid fibrils, leading to conditions like familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM). nih.govmdpi.com The dissociation of the native tetramer is considered the initial and rate-limiting step in this pathogenic cascade. nih.govacs.org

Diflunisal binds to the two thyroxine-binding pockets present in the TTR tetramer. nih.govresearchgate.net This binding event increases the structural stability of the tetramer, raising the kinetic barrier for its dissociation. researchgate.net By stabilizing the native tetrameric state, diflunisal prevents the formation of the aggregation-prone monomeric subunits. nih.govresearchgate.net Studies using fluorescence-detected analytical ultracentrifugation have directly observed this stabilization effect. nih.gov The stabilization is potent enough that therapeutic concentrations of diflunisal can increase the stability of variant TTR heterotetramers in the serum of FAP patients to levels beyond that of normal, wild-type TTR. researchgate.net This mechanism is associated with a notable increase in total plasma TTR levels in patients undergoing therapy, as the stabilized protein is less prone to dissociation and deposition. mdpi.com

| Target Protein | Mechanism of Action | Consequence |

| Transthyretin (TTR) | Binds to thyroxine-binding sites on the TTR tetramer. nih.govresearchgate.net | Increases the kinetic stability of the tetramer, preventing dissociation into amyloidogenic monomers. nih.govresearchgate.net |

| p300/CBP | Competes with acetyl-CoA at the catalytic site. nih.govelifesciences.org | Inhibits histone and non-histone protein acetylation, altering gene expression. nih.govcore.ac.uk |

| NF-κB (RelA) | Inhibits p300-mediated acetylation of the RelA subunit. nih.govelifesciences.orgkyoto-u.ac.jp | Suppresses full activation of NF-κB. nih.govkyoto-u.ac.jp |

| AgrA | Predicted to inhibit AgrC-mediated phosphorylation of AgrA. nih.gov | Inhibits AgrA-mediated gene expression in S. aureus. nih.gov |

Interference with Protein Aggregation Processes

By stabilizing the native TTR tetramer, diflunisal directly interferes with the protein aggregation process that causes TTR amyloidosis. acs.org The prevention of tetramer dissociation is the critical first step in halting the entire amyloid cascade, as it blocks the production of the misfolding-prone monomeric precursors. acs.org

Potential Modulatory Effects on NF-κB Activity and AMPK Activation

Diflunisal and other salicylates are recognized for their ability to modulate key inflammatory and metabolic signaling pathways, including those regulated by Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK). nih.govkyoto-u.ac.jpembopress.org

The modulatory effect on NF-κB is directly linked to diflunisal's inhibition of the p300 acetyltransferase. nih.govkyoto-u.ac.jp Full activation of the NF-κB transcription factor requires the acetylation of its RelA (p65) subunit at specific lysine residues by p300. nih.govelifesciences.orgkyoto-u.ac.jp By inhibiting p300, diflunisal suppresses this necessary acetylation event, thereby inhibiting the full transcriptional activity of NF-κB. nih.govelifesciences.org This provides a mechanistic explanation for some of the anti-inflammatory properties of salicylates that are independent of cyclooxygenase inhibition. kyoto-u.ac.jp

| Pathway Component | Effect of Diflunisal | Research Finding |

| TTR Aggregation | Inhibition | Stabilizes the TTR tetramer, preventing the initial dissociation step required for fibril formation. researchgate.netacs.org |

| NF-κB Activity | Inhibition | Blocks the required p300-mediated acetylation of the NF-κB p65 subunit, preventing full activation. nih.govkyoto-u.ac.jp |

| Histone Acetylation | Inhibition | Reduces acetylation of specific histone residues (e.g., H2BK12/K15) by inhibiting p300/CBP. nih.govelifesciences.org |

| AML1-ETO Activity | Inhibition | Decreases acetylation of the AML1-ETO fusion protein, suppressing the growth of p300-dependent leukemia cells. nih.govcore.ac.uk |

Preclinical Pharmacological Investigations of Diflunisal Sodium

In Vitro Pharmacological Profiling

Enzyme Inhibition Kinetics and Potency

Diflunisal (B1670566) sodium's primary mechanism of action involves the inhibition of prostaglandin (B15479496) G/H synthase enzymes, also known as cyclooxygenases (COX), which are critical in the inflammatory process. drugbank.com It acts as an inhibitor of both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923). drugbank.com Prostaglandins are key mediators that sensitize afferent nerves and enhance the pain-inducing effects of substances like bradykinin. drugbank.com Therefore, the anti-inflammatory and analgesic properties of diflunisal are largely attributed to the decreased production of prostaglandins in peripheral tissues. drugbank.com

Recent studies have unveiled a novel mechanism of action for diflunisal, highlighting its ability to inhibit the lysine (B10760008) acetyltransferase activity of p300 and CREB-binding protein (CBP). nih.govwikipedia.orgelifesciences.org This inhibition occurs through direct competition with acetyl-Coenzyme A at the catalytic site. nih.govelifesciences.org The inhibitory concentration (IC50) of diflunisal for p300 has been reported to be more potent than that of salicylate (B1505791). nih.govelifesciences.org Specifically, the IC50 for diflunisal against p300 is 1.05 mM. nih.govelifesciences.org Furthermore, its metabolite, diflunisal-CoA, demonstrates a significant 52-fold increase in potency, with an IC50 of 20 µM. nih.govelifesciences.org

Table 1: Enzyme Inhibition Data for Diflunisal Sodium and its Metabolite

| Compound | Enzyme Target | IC50 Value |

| Diflunisal | p300 | 1.05 mM |

| Diflunisal-CoA | p300 | 20 µM |

Cellular Pathway Modulation Studies

Diflunisal has been shown to modulate several key cellular pathways involved in inflammation and cell growth. A significant aspect of its activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govelifesciences.org The activation of NF-κB, a crucial transcription factor in the inflammatory response, can be suppressed by diflunisal. nih.govelifesciences.org This is linked to its ability to inhibit p300/CBP, which are co-activators for NF-κB. elifesciences.org By blocking the acetylation of NF-κB, diflunisal impedes its transcriptional activity. nih.govelifesciences.org

In addition to the NF-κB pathway, diflunisal influences histone acetylation. nih.govelifesciences.org Treatment of cells with diflunisal leads to the deacetylation of specific histone residues, including H2AK5, K9, H2BK12/K15, and H3K56. elifesciences.org The IC50 for the inhibition of H2BK12/K15 acetylation in cells is approximately 160 μM, a concentration achievable in human plasma. elifesciences.org This epigenetic modification further underscores the compound's role in regulating gene expression related to inflammation. nih.govelifesciences.org

Studies have also indicated that diflunisal can inhibit the chemotactic activity of the HMGB1/CXCL12 heterocomplex. embopress.org This complex plays a role in recruiting inflammatory cells to sites of injury. embopress.orgnih.gov Diflunisal disrupts this process by binding to the heterocomplex, thereby inhibiting immune cell recruitment. embopress.orgnih.gov

Receptor Binding Assays and Target Specificity

Receptor binding assays are crucial for determining the target specificity of a drug. europeanpharmaceuticalreview.com For diflunisal, while it is not a classic receptor-ligand interaction in the way of G protein-coupled receptors, its binding to enzymes and other proteins is a key aspect of its pharmacology. drugbank.comeuropeanpharmaceuticalreview.com

The primary targets for diflunisal are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. drugbank.com Its binding to these enzymes is what mediates its principal anti-inflammatory effect. drugbank.com Beyond the COX enzymes, research has identified that diflunisal binds to the p300/CBP lysine acetyltransferases. nih.govelifesciences.org This interaction is competitive with acetyl-CoA. nih.govelifesciences.org

More recently, diflunisal has been found to bind directly to both High Mobility Group Box 1 (HMGB1) protein and the chemokine CXCL12. embopress.orgnih.gov This binding disrupts the formation of the HMGB1/CXCL12 heterocomplex, which is involved in inflammatory cell recruitment. embopress.orgnih.gov Interestingly, the binding affinity of diflunisal to HMGB1 or CXCL12 alone is low (in the millimolar range), yet it effectively disrupts the heterocomplex at much lower concentrations, suggesting a complex interaction mechanism. nih.gov This indicates a degree of specificity for the heterocomplex over the individual proteins. nih.gov It is important to note that diflunisal does not appear to inhibit TLR4-dependent responses, which can also be triggered by HMGB1, highlighting a specific action on the chemotactic pathway. embopress.orgnih.gov

In Vivo Animal Model Studies

Anti-inflammatory Efficacy in Rodent Models

The anti-inflammatory properties of diflunisal have been demonstrated in various rodent models. A commonly used model is the carrageenan-induced paw edema test in rats, which assesses acute inflammation. nih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov The administration of anti-inflammatory agents can reduce this swelling.

Another model used to evaluate anti-inflammatory effects is the brewer's yeast-induced hyperalgesia model in rats. nih.gov While primarily a pain model, the underlying inflammation is a key component.

In a staphylococcal osteomyelitis model in mice, local delivery of diflunisal via a drug-eluting foam significantly limited cortical bone destruction. nih.govresearchgate.net This osteoprotective effect was observed without a significant reduction in bacterial load, suggesting that diflunisal's primary action in this model is to mitigate the host's inflammatory response to the infection, thereby preventing tissue damage. nih.gov Mice treated with diflunisal experienced an average reduction in bone destruction of 36% compared to mock-treated mice. nih.gov

Table 2: Summary of Diflunisal's Anti-inflammatory Effects in Rodent Models

| Animal Model | Key Findings |

| Carrageenan-Induced Paw Edema (Rat) | Demonstrates efficacy in reducing acute inflammation. nih.gov |

| Staphylococcal Osteomyelitis (Mouse) | Significantly reduced cortical bone destruction by an average of 36%. nih.gov |

Analgesic Effects in Animal Pain Models

The analgesic efficacy of diflunisal has been evaluated in several animal models of pain. These models are designed to mimic different types of clinical pain and are essential for preclinical assessment. nih.gov

The formalin test in rats is a widely used model that assesses a compound's effect on both acute and persistent pain. nih.govmdpi.com The test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response: an early, acute phase followed by a later, tonic phase that is associated with inflammation. mdpi.com

Thermal pain models, such as the hot plate test and the tail-flick test, are also employed to evaluate centrally acting analgesics. pensoft.netresearchgate.net In these tests, the animal's response latency to a thermal stimulus is measured. researchgate.net

Chemical-induced writhing tests, such as the acetic acid-induced writhing test, are used to screen for peripherally acting analgesics. researchgate.net In this model, an intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the reduction in the number of writhes indicates an analgesic effect. researchgate.net

In a study using a murine model of staphylococcal osteomyelitis, which is associated with significant pain, diflunisal demonstrated a potent ability to inhibit osteoblast cytotoxicity caused by S. aureus secreted toxins. nih.gov This suggests a mechanism for pain relief in this context by protecting host cells from damage. nih.gov

Table 3: Common Animal Models for Assessing Analgesic Activity

| Pain Model | Type of Pain Assessed |

| Formalin Test | Acute and persistent inflammatory pain. nih.govmdpi.com |

| Hot Plate/Tail-Flick Test | Centrally mediated thermal pain. pensoft.netresearchgate.net |

| Acetic Acid-Induced Writhing | Peripherally mediated visceral pain. researchgate.net |

Comparative Pharmacodynamic Studies with Other Nonsteroidal Anti-inflammatory Drugs in Preclinical Models

Preclinical evaluations of diflunisal have established its pharmacological profile in comparison to other nonsteroidal anti-inflammatory drugs (NSAIDs), particularly in models of inflammation, analgesia, and pyresis. These studies, primarily conducted in animal models, provide a foundational understanding of its potency and mechanisms relative to established agents like aspirin (B1665792), indomethacin (B1671933), and others.

Comparison with Aspirin

In various preclinical anti-inflammatory and analgesic assays, diflunisal has consistently demonstrated significantly greater potency than aspirin. Current time information in IN.

Anti-inflammatory Activity: In the carrageenan-induced foot edema and adjuvant-induced arthritis models in rats, diflunisal was found to be approximately 7.5 to 13 times more active than aspirin. Current time information in IN. In the adjuvant arthritis model, the dose required to produce a 50% effect (ED50) for diflunisal was estimated to be 10.4 mg/kg, whereas the ED50 for aspirin was 78.3 mg/kg, making diflunisal roughly 7.5 times more potent in this chronic inflammation model. Current time information in IN.

Analgesic Activity: The analgesic efficacy of diflunisal was notably superior to aspirin in multiple models. In the Randall-Selitto assay in rats, which measures pain thresholds in an inflamed paw, diflunisal was about 13 times more potent than aspirin. Current time information in IN. A similar level of potency was observed in a model of lameness induced by urate crystals injected into the knee joints of dogs. Current time information in IN.

Antipyretic Activity: In contrast to its high anti-inflammatory and analgesic potency, diflunisal was only slightly more active than aspirin in reducing fever in preclinical models. Both drugs showed a dose-dependent decrease in rectal temperature in febrile animals. Current time information in IN.

Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin synthesis. nih.govpensoft.net In an in-vitro assay using a sheep seminal vesicle preparation, diflunisal was found to be 10 to 20 times more active than aspirin as a COX inhibitor. researchgate.net

Interactive Table: Comparative Preclinical Potency of Diflunisal vs. Aspirin

| Preclinical Model | Species | Parameter | Diflunisal Relative Potency (vs. Aspirin) | Source |

| Adjuvant-Induced Arthritis | Rat | Anti-inflammatory (ED50) | ~7.5x more potent | Current time information in IN. |

| Carrageenan Foot Edema | Rat | Anti-inflammatory | 7.5 - 13x more potent | Current time information in IN. |

| Randall-Selitto Assay | Rat | Analgesic | ~13x more potent | Current time information in IN. |

| Urate-Induced Lameness | Dog | Analgesic | Potently active | Current time information in IN. |

| Brewer's Yeast-Induced Pyresis | Rat | Antipyretic | Slightly more potent | Current time information in IN. |

| Cyclooxygenase (COX) Inhibition | In Vitro | Enzyme Inhibition | 10 - 20x more active | researchgate.net |

Comparison with Indomethacin

When compared to indomethacin, another potent NSAID, diflunisal's activity varies depending on the specific measure. In in-vitro cyclooxygenase inhibition assays, diflunisal was found to be less potent than indomethacin. researchgate.net The concomitant administration of diflunisal and indomethacin in animal models has been shown to decrease the renal clearance and significantly increase the plasma levels of indomethacin. rxlist.com

Comparisons with Other NSAIDs

Direct preclinical comparisons in standard pain and inflammation models between diflunisal and other widely used NSAIDs such as ibuprofen (B1674241) or naproxen (B1676952) are not as extensively detailed in readily available literature as those with aspirin. However, specific experimental models have been used to contrast their effects.

In a unique in-vitro model assessing the ability of NSAIDs to protect osteoblasts (bone-forming cells) from cytotoxicity caused by Staphylococcus aureus toxins, diflunisal was found to be uniquely potent. nih.govasm.org A panel of common NSAIDs including aspirin, its metabolite salicylic (B10762653) acid, ibuprofen, ketorolac, and piroxicam (B610120) were tested for their ability to limit this specific type of cell death. nih.gov Diflunisal was identified as a potent inhibitor of this process, an effect not observed to the same degree with the other tested NSAIDs. nih.govresearchgate.net

Interactive Table: Comparative In Vitro Osteoblast Protection from S. aureus Cytotoxicity

| Compound | Class | Protective Effect | Source |

| Diflunisal | Salicylate Derivative | Potent Inhibition | nih.gov |

| Aspirin | Salicylate | Less Potent | nih.gov |

| Salicylic Acid | Salicylate | Less Potent | nih.gov |

| Ibuprofen | Propionic Acid Derivative | Less Potent | nih.gov |

| Ketorolac | Acetic Acid Derivative | Less Potent | nih.gov |

| Piroxicam | Enolic Acid Derivative | Not specified | nih.gov |

Metabolic Pathways and Biotransformation of Diflunisal Sodium

Hepatic Metabolism Pathways

The liver is the principal site for the biotransformation of diflunisal (B1670566). nih.govdrugbank.compatsnap.com The metabolic fate of the drug is heavily influenced by conjugation reactions that increase its water solubility, facilitating its removal from the body. ontosight.ai

Glucuronide Conjugation Profiles

Glucuronidation is the predominant metabolic pathway for diflunisal, with approximately 90% of an administered dose being converted into two main glucuronide conjugates. drugbank.comdrugs.comt3db.ca This process involves the attachment of glucuronic acid to the diflunisal molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. ontosight.ai The formation of these glucuronides is a critical step in the drug's detoxification and elimination. ontosight.ai

Studies have shown that glucuronidation of diflunisal can be influenced by various factors. For instance, in rats with adjuvant-induced arthritis, the glucuronidation of diflunisal was investigated, highlighting the importance of this pathway under inflammatory conditions. scispace.com

Sulfate (B86663) Conjugation Pathways

Sulfate conjugation represents another significant, albeit generally less dominant, metabolic route for diflunisal. ijclinmedcasereports.comnih.gov This pathway involves the transfer of a sulfonate group to the diflunisal molecule. nih.gov The extent of sulfation can vary depending on the dosage. While it is a minor pathway after a single 500-mg dose (less than 10%), it becomes a major route (21.3-44.3% of the dose) with multiple doses of 500 mg twice daily. nih.gov Research has demonstrated that the percentage of the dose excreted as diflunisal sulfate can increase with repeated administration, reaching a plateau after about a week of consistent intake. nih.gov In some animal models, such as the rat, sulfation is a major metabolic pathway. tandfonline.com

Identification of Key Metabolites (e.g., Diflunisal Acyl Glucuronide, Diflunisal Phenolic Glucuronide)

The two primary metabolites formed through glucuronidation are diflunisal acyl glucuronide and diflunisal phenolic glucuronide. ijclinmedcasereports.comtandfonline.com

Diflunisal Acyl Glucuronide: This metabolite is formed by the linkage of glucuronic acid to the carboxyl group of diflunisal, creating an ester bond. ontosight.aiaxios-research.comsynthose.com It is known to be a reactive metabolite. popline.org

Diflunisal Phenolic Glucuronide: This conjugate is formed when glucuronic acid attaches to the phenolic hydroxyl group of diflunisal. nih.govncats.io

A new metabolite, a hydroxy derivative of diflunisal, has also been identified in both rat and human urine, which is excreted as a polar conjugate, likely a sulfate. tandfonline.com

The relative formation of these metabolites can be influenced by the administered dose. Studies in healthy volunteers have shown that while the urinary excretion of diflunisal sulfate increases with the dose, the excretion of the acyl and phenolic glucuronides does not show a similar dose-dependent increase. ijclinmedcasereports.com

Enzymatic Biotransformation Processes

The biotransformation of diflunisal is primarily mediated by phase II metabolizing enzymes. The key enzymes involved are:

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for catalyzing the formation of both the acyl and phenolic glucuronides of diflunisal. ontosight.ai The specific isoenzyme CYP2C9 from the cytochrome P450 system is also involved in the metabolism of diflunisal in the liver. ontosight.ai

Sulfotransferases (SULTs): These enzymes catalyze the sulfate conjugation of diflunisal.

The activity of these enzymes can be influenced by various factors. For example, studies have indicated that the glucuronidation of diflunisal can be affected by microsomal β-glucuronidase activity. scispace.com Furthermore, renal failure can lead to a diminished enzyme activity of glucuronidation. nih.gov

Excretion Pathways of Diflunisal Sodium and its Metabolites

Following metabolism in the liver, diflunisal and its water-soluble conjugates are primarily eliminated from the body via the kidneys. drugbank.compatsnap.com Approximately 90% of an administered dose is excreted in the urine in the form of its two main glucuronide conjugates. drugbank.comdrugs.comt3db.ca A very small amount of unchanged diflunisal is excreted in the feces. drugbank.comdrugs.comt3db.ca

The urinary recovery of diflunisal and its metabolites has been quantified in several studies. In one study with healthy male volunteers receiving single oral doses ranging from 100 mg to 1,000 mg, the total urinary recovery of diflunisal and its metabolites ranged from 78.9% to 91.5% of the administered dose. ijclinmedcasereports.com

The excretion profile of the individual metabolites is dose-dependent. The urinary excretion of diflunisal sulfate increases with higher doses, while the excretion of diflunisal phenolic glucuronide remains largely unaffected by the dose, and the excretion of diflunisal acyl glucuronide tends to decrease with increasing doses. ijclinmedcasereports.com Less than 10% of the drug is recovered unchanged in the urine, highlighting the extensiveness of its metabolism. ijclinmedcasereports.com

The following table summarizes the urinary recovery of diflunisal and its metabolites after single oral doses in healthy volunteers.

| Dose of Diflunisal | Diflunisal and Metabolites (% of dose) | Diflunisal (% of dose) | Diflunisal Sulfate (% of dose) | Diflunisal Phenolic Glucuronide (% of dose) | Diflunisal Acyl Glucuronide (% of dose) |

| 100 mg | 82.3 ± 7.5 | 7.9 ± 1.8 | 9.3 ± 3.7 | 30.6 ± 3.8 | 52.3 ± 4.6 |

| 250 mg | 88.5 ± 19.3 | 5.4 ± 2.6 | 11.8 ± 3.3 | 35.3 ± 5.4 | 47.5 ± 5.3 |

| 500 mg | 91.5 ± 18.7 | 5.6 ± 2.8 | 12.6 ± 4.0 | 40.6 ± 6.6 | 41.2 ± 5.2 |

| 750 mg | 86.5 ± 18.9 | 4.5 ± 1.2 | 16.1 ± 4.9 | 35.6 ± 3.9 | 43.9 ± 3.1 |

| 1,000 mg | 78.9 ± 11.9 | 5.5 ± 2.9 | 18.1 ± 4.8 | 36.3 ± 4.4 | 40.2 ± 3.4 |

| Values are the mean ± SD. Data from a study in 6 healthy male volunteers. ijclinmedcasereports.com |

Diflunisal also appears in human milk at concentrations of 2-7% of those found in plasma. drugs.comhres.ca

Chemical Synthesis and Derivatization of Diflunisal Sodium

Established Synthetic Methodologies for Diflunisal (B1670566) Sodium

The construction of the biaryl framework of diflunisal is a key challenge in its synthesis. Various methods, from classical coupling reactions to modern catalytic systems, have been employed to achieve this transformation efficiently.

Suzuki Cross-Coupling Reactions and Catalyst Systems

The Suzuki cross-coupling reaction has emerged as a powerful and versatile tool for the one-step synthesis of diflunisal. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. A notable approach utilizes 2,4-difluorophenylboronic acid and a 5-halosalicylic acid as the coupling partners. google.com

The efficiency of the Suzuki reaction is highly dependent on the catalyst system, which includes the palladium source and associated ligands. Research has shown that an easily synthesized, air- and moisture-stable palladium-diamine complex can effectively catalyze the reaction, achieving a high yield of 93% without the need for a glovebox or phosphine-based catalysts. researchgate.neticm.edu.pl Other palladium catalysts, such as those derived from sterically demanding, water-soluble alkylphosphines like 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos), have also proven to be highly active. nih.gov These catalysts can facilitate the reaction at room temperature in aqueous solvent mixtures. nih.gov The use of a phase transfer catalyst, such as PEG 400, in conjunction with a palladium catalyst like Pd(Pt-Bu3)2, has also been reported to produce diflunisal in high yield (89.2%) and purity (99.5%). google.com

The choice of base and solvent system also plays a crucial role. Various bases, including potassium carbonate, sodium carbonate, and potassium phosphate (B84403), have been employed. google.com The reaction can be carried out in a range of organic solvents, such as ethanol (B145695) and methanol (B129727), often in combination with water. google.com

| Catalyst System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Palladium-diamine complex | Aryl bromide, Arylboronic acid | Air and moisture stable | 93% | researchgate.neticm.edu.pl |

| Pd(Pt-Bu3)2 / PEG 400 | 2,4-difluorophenylboronic acid, 5-chlorosalicylic acid | Potassium carbonate, Ethanol/Water | 89.2% | google.com |

| Palladium salt / t-Bu-Amphos | Aryl bromide, Arylboronic acid | Room temperature, Aqueous solvent | High | nih.gov |

One-Step Synthesis Approaches

Beyond the Suzuki reaction, other one-step methods have been developed to streamline the synthesis of diflunisal. One such approach involves the use of a palladium-diamine complex in a Suzuki cross-coupling reaction, which provides a simple and clean route to the final product. researchgate.net This method is notable for its high yield and operational simplicity, avoiding the need for inert atmosphere techniques. researchgate.neticm.edu.pl

Another innovative one-step synthesis utilizes an iron and titanium co-catalyzed cross-coupling of a Grignard reagent. google.compatsnap.com Specifically, 2,4-difluorophenylmagnesium halide is coupled with a 5-halogenated salicylic (B10762653) acid in the presence of an iron salt (like ferric chloride), a ligand (such as TMEDA), and a titanate. google.compatsnap.com This method is advantageous as it avoids expensive and toxic palladium or nickel catalysts, instead using cheap, low-toxicity, and abundant iron and titanium. google.compatsnap.com It also directly uses a Grignard reagent, eliminating the need to pre-form a boron reagent, which reduces steps and waste. google.compatsnap.com

Alternative Synthetic Routes (e.g., Gomberg-Bachmann coupling, Grignard reagents)

The use of Grignard reagents offers a more direct, though historically less common, alternative. A method involving the reaction of a Grignard reagent with carbon dioxide has been reported to produce the corresponding carboxylic acid in a good yield of 84.3%. researchgate.net More recently, as mentioned, a one-step synthesis using a Grignard reagent in an iron and titanium-catalyzed coupling has been developed, offering a more efficient and environmentally friendly approach. google.compatsnap.com

Synthesis of Novel Diflunisal Derivatives

The core structure of diflunisal serves as a scaffold for the synthesis of various derivatives, primarily to investigate their biological activities. These modifications often target the carboxylic acid and phenolic hydroxyl groups.

Amide Derivatives as Cyclooxygenase Inhibitor Research

The conversion of the carboxylic acid group of diflunisal into an amide is a common strategy to explore new cyclooxygenase (COX) inhibitors with potentially improved selectivity for COX-2. rjptonline.orguobaghdad.edu.iq These amide derivatives are typically synthesized by coupling diflunisal with various amines. For instance, diflunisal has been conjugated with heterocyclic amines like 2-amino-6-(trifluoromethyl)benzothiazole (B1301047) and 4-(4-Fluorophenyl)isoxazol-5-amine. rjptonline.org The coupling reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amide derivatives have been evaluated for their anti-inflammatory activity and COX-2 selectivity. rjptonline.org

| Amine Moiety | Coupling Agent | Research Focus | Reference |

|---|---|---|---|

| 2-amino-6-(trifluoromethyl)benzothiazole | DCC | COX-2 Inhibition | |

| 4-(4-Fluorophenyl)isoxazol-5-amine | Not specified | COX-2 Inhibition | rjptonline.org |

| 2-amino benzothiazole | Diflunisal anhydride | COX-2 Inhibition | uobaghdad.edu.iq |

Hydrazide and Thiosemicarbazide (B42300) Derivatives

The synthesis of hydrazide and thiosemicarbazide derivatives of diflunisal represents another avenue of chemical exploration. Diflunisal is first converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form diflunisal hydrazide. mdpi.com This hydrazide serves as a key intermediate for synthesizing a variety of other derivatives. mdpi.comcapes.gov.br

Thiosemicarbazide derivatives are prepared by reacting diflunisal hydrazide with various substituted isothiocyanates in a suitable solvent like ethanol. mdpi.comrjptonline.org These thiosemicarbazides can be further cyclized to form 1,2,4-triazole-3-thiones by heating under basic conditions (e.g., with sodium hydroxide (B78521) solution). mdpi.com These classes of compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. mdpi.comrjptonline.orgscilit.com

Triazole-Thione Derivatives

The synthesis of triazole-thione derivatives of diflunisal involves a multi-step chemical transformation starting from the parent diflunisal molecule. This derivatization primarily targets the carboxylic acid group to introduce a new heterocyclic moiety, the 1,2,4-triazole-3-thione ring, which is of significant interest in medicinal chemistry for its diverse biological activities. mdpi.comscielo.brmdpi.com

The general synthetic pathway commences with the conversion of diflunisal (2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid) into its corresponding methyl ester, methyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (1), through esterification. mdpi.comnih.gov This is a standard procedure to protect the carboxylic acid group and facilitate the subsequent reaction. The resulting ester is then reacted with hydrazine hydrate in a process known as hydrazinolysis to yield 2′,4′-difluoro-4-hydroxybiphenyl-3-carbohydrazide (diflunisal hydrazide, 2). mdpi.comnih.govbilkent.edu.tr

Table 1: Synthesis of Diflunisal 1,2,4-Triazole-3-thione Derivatives

| Step | Reaction | Reagents & Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 1 | Esterification | Diflunisal, Methanol, H₂SO₄ | Diflunisal Ester (1) | Not specified | mdpi.comnih.gov |

| 2 | Hydrazinolysis | Diflunisal Ester (1), Hydrazine Hydrate | Diflunisal Hydrazide (2) | Not specified | mdpi.comnih.gov |

| 3 | Thiosemicarbazide Formation | Diflunisal Hydrazide (2), Aryl isothiocyanates, Ethanol | Substituted Thiosemicarbazides | 65–93% | nih.gov |

| 4 | Cyclization | Substituted Thiosemicarbazides, 2 N NaOH, Reflux | 1,2,4-Triazole-3-thione Derivatives | 65–98% | mdpi.comnih.gov |

Optimization of Synthetic Yields and Process Efficiency

A major advancement in diflunisal synthesis has been the application of the Suzuki cross-coupling reaction. This method provides a more direct, one-step approach to creating the crucial biphenyl (B1667301) core of the molecule. researchgate.netresearchgate.net The reaction typically couples a boronic acid derivative (e.g., 2,4-difluorophenylboronic acid) with a halogenated salicylic acid derivative. google.comresearchgate.net The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent system.

Researchers have explored various palladium-based catalysts to enhance the yield of the Suzuki coupling. While phosphine-based palladium complexes can catalyze the reaction with moderate to good yields, novel palladium-diamine complexes have been shown to achieve yields as high as 93% without the need for a glovebox, representing a significant improvement in both yield and operational simplicity. researchgate.netresearchgate.net

Further process optimization has been achieved by incorporating phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or polyethylene (B3416737) glycol (PEG 400) into the Suzuki coupling reaction system. google.com The use of PTCs in a biphasic solvent system (e.g., ethanol/water) can improve the reaction rate and yield by facilitating the transfer of reactants between the aqueous and organic phases. A patented method utilizing a PTC reported yields of up to 94% with a product purity of 99.6%. google.com

More recently, flow chemistry has emerged as a powerful tool for optimizing chemical synthesis. A telescoped flow chemistry approach, involving lithiation, borylation, and Suzuki coupling, has been used to synthesize a diflunisal precursor with a 91% yield in a total residence time of only 97 seconds. acs.org This demonstrates a dramatic increase in process efficiency compared to traditional batch methods.

Table 2: Comparison of Catalytic Systems for Suzuki Cross-Coupling in Diflunisal Synthesis

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Ethanol | 80°C | 30% | researchgate.net |

| Pd(PPh₃)₂Cl₂ | DMF | 150°C | 67% | researchgate.net |

| PdCl₂(dppf) | Ethanol | 80°C | 61% | researchgate.net |

| PdCl₂(dppf) | DMF | 150°C | 89% | researchgate.net |

| Pd-diamine complex | Ethanol/Water | 80°C | 93% | researchgate.net |

| PdCl₂(Amphos)₂ with PTC | Ethanol/Water | Reflux | 94% | google.com |

Green Chemistry Approaches in Diflunisal Sodium Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of diflunisal. rsc.org The goal is to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net

A key focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives. The Suzuki cross-coupling reaction for diflunisal synthesis has been successfully performed in aqueous solvent systems. researchgate.netresearchgate.net Using water or a mixture of ethanol and water not only reduces the reliance on volatile organic compounds but can also simplify product isolation. researchgate.netresearchgate.net

The development of more robust and environmentally friendly catalysts is another cornerstone of green synthesis. The use of air and moisture-stable palladium-diamine complexes avoids the need for phosphine-based ligands, which are often toxic and air-sensitive, and eliminates the requirement for stringent inert atmosphere conditions (glovebox). researchgate.net Furthermore, research into replacing expensive and toxic heavy metals like palladium is ongoing. One novel approach utilizes a catalytic system based on cheap, low-toxicity, and abundant iron salts and titanates to catalyze the coupling reaction, offering a more sustainable alternative. google.com

Energy efficiency is also a critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. researchgate.net This reduction in reaction time translates to lower energy consumption. The application of continuous flow chemistry, as mentioned previously, also aligns with green principles by offering better process control, reduced reactor volumes, and enhanced safety, especially when handling reactive intermediates. acs.org These approaches collectively contribute to making the synthesis of diflunisal and its derivatives more sustainable and environmentally responsible. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of Diflunisal Sodium and Its Analogues

Correlations between Structural Features and Biological Activity

A key study investigating diflunisal (B1670566) derivatives as inhibitors of ACMSD provides a clear example of these correlations. Researchers synthesized a series of analogues where each part of the diflunisal molecule was systematically modified, and the resulting inhibitory activity was measured. nih.gov The findings underscore the precise structural requirements for biological function. nih.gov

Table 1: SAR of Diflunisal Analogues as ACMSD Inhibitors Data sourced from a study on ACMSD inhibition, where activity is indicated by the formation of QUIN (inhibition) versus PA (no inhibition). nih.gov

| Compound # | Modification to Diflunisal Structure | Resulting Activity (Inhibition of ACMSD) |

| 1 (Diflunisal) | Reference Compound | Near-complete inhibition |

| 2 | Carboxylate group removed | No inhibition |

| 3 | Hydroxyl group removed | No inhibition |

| 5 | Carboxylate group esterified (COOCH₃) | No inhibition |

| 7 | para-Fluorine on Ring B removed | Similar inhibition to diflunisal |

| 8 | ortho-Fluorine on Ring B removed | Similar inhibition to diflunisal |

| 10 | Both fluorine atoms on Ring B removed | Similar inhibition to diflunisal |

Fluorine Substitution Effects on Activity and Target Binding

The two fluorine atoms on the biphenyl (B1667301) ring are a hallmark of the diflunisal structure. drugs.com These substitutions significantly influence the molecule's properties. The difluorophenyl group is metabolically stable, meaning the fluorine atoms are not easily displaced, which contributes to the drug's longer half-life compared to aspirin (B1665792). drugs.comdrugbank.com

In studies on transthyretin (TTR) stabilization, dihalogen substitution on the hydrophobic biphenyl ring was found to be favorable for producing the most active inhibitors. acs.orgresearchgate.net Interestingly, the precise positioning of the fluorine atoms can dramatically alter how the molecule binds to its target. For instance, in TTR's binding site, moving the fluorine atoms from the meta positions to the ortho positions was shown to completely reverse the binding orientation of the analogue. acs.orgresearchgate.net

However, for other targets, the effect of fluorine is less pronounced. In the inhibition of ACMSD, derivatives lacking one or both fluorine atoms showed inhibitory activity similar to that of diflunisal itself, suggesting the fluorine atoms did not significantly contribute to the inhibition of this specific enzyme. nih.gov Despite this, removing the para-fluorine atom was found to slightly improve the inhibitory concentration (IC50) value, indicating it may have a minor unfavorable effect on binding in this context. nih.gov

Carboxylate Group Importance in Target Interactions

The carboxylate group of diflunisal is consistently shown to be critical for its biological activity across different targets. nih.gov SAR studies on ACMSD inhibitors demonstrated that removing the carboxylate group or converting it to an ester or an amide completely abolished inhibitory activity. nih.gov This highlights that the negatively charged carboxylate is an essential pharmacophore for this target. nih.gov

The importance of this group lies in its ability to form key electrostatic interactions within protein binding sites. In the TTR binding pocket, the carboxylate group engages in favorable interactions with the ammonium (B1175870) groups of lysine (B10760008) residues (Lys 15 and 15'). acs.org In some co-crystal structures, it is also observed forming hydrogen bonds with serine residues (Ser 117 and 117'). acs.orgresearchgate.net For ACMSD, the carboxylate group forms crucial salt bridges with arginine residues (Arg51 and Arg247), which is fundamental to its inhibitory mechanism. nih.gov Further evidence of its interaction potential comes from co-crystals of diflunisal with molecules like nicotinamide (B372718) and pyrazinamide, where it forms robust carboxylic acid-pyridine and carboxylic acid-amide synthons (structural units). nih.gov

Biphenyl Substituent Impact on Pharmacological Properties

The addition of the difluorophenyl substituent to the C5 position of salicylic (B10762653) acid creates the biphenyl structure that is central to diflunisal's identity and enhanced pharmacological profile compared to simpler salicylates. drugs.com This biphenyl group significantly increases the molecule's lipophilicity (fat-solubility), which, along with its metabolic stability, contributes to its improved potency and longer duration of action. drugs.com

SAR studies confirm that the biphenyl moiety is essential for effective inhibition of targets like ACMSD. nih.gov While modifications to the fluorine atoms on the second phenyl ring (Ring B) had a minimal effect, the presence of the ring itself was found to be crucial for inhibitory activity. nih.gov An analogue where the B ring was switched from the meta- to the para- position showed poor inhibition, indicating that the spatial arrangement of the two rings is important. In studies of TTR stabilization, the hydrophobic biphenyl ring interacts with a hydrophobic pocket in the protein, contributing significantly to the stabilization of the TTR tetramer. unipr.it

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry have become indispensable tools for elucidating the SAR of diflunisal and its analogues. kallipos.gr These methods allow researchers to visualize and predict how these molecules interact with their biological targets at an atomic level, guiding the design of new and more potent compounds. chitkara.edu.in

One major application is virtual screening, where large libraries of compounds are computationally docked into the active site of a target protein to predict binding affinity. A library of approximately 5,000 FDA-approved drugs was screened for binding to ACMSD, which successfully identified diflunisal as a potential inhibitor. nih.gov

Molecular docking studies have been used to predict the binding modes of diflunisal and its derivatives with various targets, including COX-2, ACMSD, and transthyretin. mdpi.comacs.org For COX-2, modeling showed H-bonds forming between the hydroxyl and carboxylate groups of diflunisal and key amino acid residues like TYR355 and ARG120. mdpi.com For ACMSD, docking initially predicted that the salicylate (B1505791) head would interact near the catalytic zinc ion, although this was later refined by crystallography. nih.gov Following initial docking, methods like Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) are used to refine the poses and calculate binding energies more accurately. nih.gov

Binding Site Characterization through Co-crystal Structures

X-ray crystallography has provided definitive, high-resolution insights into how diflunisal and its analogues bind to their protein targets. These co-crystal structures are invaluable for understanding the precise interactions that underpin the observed biological activity and SAR data.

The co-crystal structure of diflunisal with ACMSD revealed a previously unknown and unexpected binding mode. nih.gov Instead of directly interacting with the catalytic zinc ion as predicted by initial computational models, the diflunisal molecule binds in a manner that recruits an arginine residue (Arg247) from an adjacent subunit of the enzyme to form a salt bridge with its carboxylate group. nih.gov This structure, refined to 2.17 Å resolution, also showed that upon binding, two loop regions of the enzyme move toward the inhibitor.

Similarly, co-crystal structures of diflunisal analogues with transthyretin (TTR) have been crucial for explaining their stabilizing effect. acs.org These structures show that the inhibitors bind within a channel at the dimer-dimer interface of the TTR tetramer. unipr.it The binding orientation within this channel is sensitive to the substitution pattern on the biphenyl ring. acs.org An analogue with meta-positioned fluorines binds with its hydrophilic ring in the inner binding pocket, while an analogue with ortho-positioned fluorines reverses its orientation to place the hydrophilic ring in the outer pocket, allowing the carboxylate to interact with lysine residues. acs.org The electron density from the co-crystal of diflunisal itself with TTR suggests it can occupy both of these orientations. acs.orgresearchgate.net

Advanced Analytical Methodologies for Diflunisal Sodium Research

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are paramount for separating diflunisal (B1670566) sodium from impurities, metabolites, or other active pharmaceutical ingredients. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of diflunisal sodium, noted for its high resolution and sensitivity. nih.gov The United States Pharmacopeia (USP) recommends an HPLC method for the assay of both diflunisal powder and its tablet forms. rjpbcs.com

A common approach involves reversed-phase (RP) HPLC. researchgate.net For instance, a selective and stability-indicating HPLC method with Diode Array Detection (DAD) has been developed for the simultaneous determination of diflunisal and diclofenac (B195802) sodium. nih.govresearchgate.net This method effectively separates the active compounds from their related substances and degradation products. nih.govmdpi.com Separation can be achieved on a C8 or C18 column with a mobile phase typically consisting of an acidic aqueous buffer mixed with organic solvents like acetonitrile (B52724) and/or methanol (B129727). nih.govresearchgate.net Quantification is generally performed by measuring the peak area at a specific UV wavelength, such as 228 nm or 254 nm. nih.govresearchgate.net The reliability of these HPLC methods is confirmed through rigorous validation, assessing parameters like linearity, precision, accuracy, and specificity. nih.govresearchgate.net

Below is a table summarizing typical parameters for HPLC analysis of Diflunisal:

Table 1: HPLC Method Parameters for Diflunisal Analysis| Parameter | Example 1 nih.gov | Example 2 researchgate.net |

|---|---|---|

| Stationary Phase (Column) | Zorbax SB-C8 (4.6×250 mm, 5 μm) | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.05 M Phosphoric Acid, Acetonitrile, Methanol (40:48:12 v/v/v) | Phosphate (B84403) buffer (pH 4.0, 0.05M), Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 228 nm | 254 nm |

| Retention Time | ~7.9 min | Not Specified |

| Linearity Range | 5–100 µg/mL | 5–30 µg/mL |

| Correlation Coefficient (r²) | >0.9998 | Not Specified |

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity, making it an invaluable tool for determining diflunisal, especially in complex biological matrices like human plasma. nih.govoup.com This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov

A reliable LC-MS/MS method has been developed for the selective determination of diflunisal in the presence of its glucuronide metabolites. nih.govoup.com The analysis is often performed on a reversed-phase column (e.g., ODS 3V) under isocratic conditions with a mobile phase containing acetonitrile and an ammonium (B1175870) formate (B1220265) buffer. oup.comresearchgate.net Detection is achieved using tandem mass spectrometry, typically operating in negative ionization and multiple reaction monitoring (MRM) mode, which enhances specificity. nih.govoup.com This methodology allows for very low limits of detection and quantification, often in the range of 0.10 µg/mL and 1.00 µg/mL, respectively. nih.govoup.com The high sensitivity of LC-MS requires only a small volume of plasma for analysis. nih.govresearchgate.net

Table 2: LC-MS Method Parameters for Diflunisal Analysis in Human Plasma

| Parameter | Research Finding oup.com |

|---|---|

| Sample Volume | 50 µL |

| Extraction | Solid-Phase Extraction (SPE) |

| Chromatographic Column | Prodigy ODS 3V (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, 5 mM Ammonium Formate (45:55, v/v) |

| Flow Rate | 0.60 mL/min |

| Ionization Mode | Negative Ionization |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linear Dynamic Range | 1.00–160 µg/mL |

| Limit of Detection (LOD) | 0.10 µg/mL |

| Limit of Quantitation (LOQ) | 1.00 µg/mL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), particularly in its quantitative form as TLC-densitometry, presents a simpler and more economical alternative to HPLC for the determination of diflunisal. alliedacademies.orgalliedacademies.org This method involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel F254) which is then developed in a chamber containing a suitable mobile phase. researchgate.netalliedacademies.org

For the simultaneous analysis of diflunisal and its impurity, biphenyl-4-ol, a mobile phase of toluene-acetone-acetic acid (3.5:6.5:1 by volume) has been used. researchgate.net In another application for analyzing diflunisal with diclofenac sodium, a mobile phase of hexane:ethyl acetate:acetic acid (5:4.8:0.2, by volume) was employed. alliedacademies.org After development, the separated spots are quantified by scanning the plate with a densitometer at a specific wavelength, such as 254 nm or 280 nm. researchgate.netalliedacademies.org The method is validated for linearity, accuracy, and precision according to established guidelines. researchgate.netalliedacademies.org

Table 3: TLC-Densitometry Method Parameters for Diflunisal Analysis

| Parameter | For Diflunisal and Biphenyl-4-ol researchgate.net | For Diflunisal and Diclofenac Sodium alliedacademies.org |

|---|---|---|

| Stationary Phase | Silica gel TLC F254 plates | TLC plates |

| Mobile Phase | Toluene-Acetone-Acetic Acid (3.5:6.5:1 by volume) | Hexane-Ethyl Acetate-Acetic Acid (5:4.8:0.2, by volume) |

| Detection Wavelength | 254 nm | 280 nm |

| Linearity Range (Diflunisal) | 0.5–3 µg/band | Not Specified |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of diflunisal and other non-steroidal anti-inflammatory drugs (NSAIDs). rjpbcs.comindexcopernicus.com This method separates ions based on their electrophoretic mobility in an electric field. CE methods, such as capillary zone electrophoresis (CZE), are known for their high efficiency, short analysis times, and minimal solvent consumption. researchgate.netnih.gov

For the determination of diflunisal, a CE method with post-column addition of terbium and sensitized lanthanide-ion luminescence detection has been reported. indexcopernicus.com This approach enhances the sensitivity of detection. Other CE methods have been developed for related NSAIDs, often using a buffer solution such as sodium tetraborate. researchgate.netnih.gov The development of CE methods often involves optimizing parameters like the buffer pH and concentration, separation voltage, and injection time to achieve the desired separation and sensitivity. researchgate.net

Spectrophotometric Determination Methods

Spectrophotometric methods are widely used for the quantitative analysis of diflunisal in pharmaceutical formulations due to their simplicity, speed, and cost-effectiveness. ijmca.com These methods are based on the measurement of light absorption by the analyte in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common technique for diflunisal determination. indexcopernicus.comfabad.org.tr A simple method involves dissolving the drug in a suitable solvent, such as methanol or a sodium hydroxide (B78521) solution, and measuring its absorbance at the wavelength of maximum absorption (λmax). ijmca.comfabad.org.tr For diflunisal, a λmax of 258 nm has been utilized. ijmca.com

However, when diflunisal is present in a mixture with other substances that also absorb UV light, simple UV spectrophotometry may not be sufficient due to spectral overlap. indexcopernicus.comfabad.org.tr In such cases, more advanced derivative and ratio spectra spectrophotometric methods are employed. rjpbcs.comfabad.org.tr First-derivative (1D) and second-derivative (2D) spectrophotometry can resolve overlapping spectra by measuring the derivative of the absorbance with respect to wavelength. fabad.org.tr For example, a 1D-UV spectrophotometric method selected 235.6 nm for the quantification of diflunisal in the presence of the excipient E110. fabad.org.tr Similarly, ratio spectra methods, where the spectrum of the mixture is divided by the spectrum of one of the components, can be used for the simultaneous determination of diflunisal and another drug, like diclofenac sodium. rjpbcs.com

Table 4: UV-Visible Spectrophotometric Method Parameters for Diflunisal Analysis

| Method Type | Solvent | Analytical Wavelength | Linearity Range | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Trisodium Citrate | 258 nm | 2 - 8 µg/mL | ijmca.com |

| First-Derivative (1D-UV) | Methanol | 235.6 nm | 1.0 - 25.0 µg/mL | fabad.org.tr |

| Second-Derivative (2D-UV) | Methanol | 228.8 nm | 1.0 - 20.0 µg/mL | fabad.org.tr |

| Ratio Spectra Peak-to-Trough | Methanol | 251 and 291 nm | 1.5 - 30 µg/mL | rjpbcs.com |

| Partial Least Squares | 2.5 mM NaOH | 220 – 400 nm | 2.5 – 20 µg/mL | indexcopernicus.com |

Spectrofluorimetry

Spectrofluorimetry offers a highly sensitive and selective approach for the determination of Diflunisal in various matrices. Research has led to the development of methods that leverage both the intrinsic fluorescence of the molecule and its ability to form fluorescent complexes.

A significant method involves first derivative spectrofluorimetry, which allows for the simultaneous determination of Diflunisal and its primary impurity, biphenyl-4-ol. researchgate.net In this technique, Diflunisal is quantified by measuring the analytical signal at a zero-crossing wavelength of 394 nm, a point where the impurity does not interfere. researchgate.netcore.ac.uk The impurity itself is measured directly using zero-order spectrofluorimetry at 334 nm. researchgate.netcore.ac.uk These measurements are typically conducted in a 0.05 M phosphate buffer at a pH of 9, which provides the optimal environment for fluorescence intensity. researchgate.netcore.ac.uk This method has demonstrated linearity over a concentration range of 0.1–0.9 μg/mL for both Diflunisal and its impurity, with a detection limit for Diflunisal of 0.02 μg/mL. researchgate.netcore.ac.uk

Another highly sensitive spectrofluorimetric technique is based on the formation of a ternary complex between Diflunisal, terbium (Tb³⁺), and ethylenediaminetetraacetic acid (EDTA). uoa.gr In an alkaline aqueous solution, this complex exhibits a strong fluorescence with a main emission peak at 547 nm when excited at 284 nm. uoa.gr This method is noted for its exceptional sensitivity, achieving a detection limit of 2.4 pg/L. uoa.gr Its simplicity and high sensitivity make it particularly advantageous for applications in biological fluids, such as serum and urine, without requiring extensive sample pretreatment. uoa.gr

| Parameter | First Derivative Spectrofluorimetry | Ternary Complex Spectrofluorimetry |

| Principle | Measurement at zero-crossing point of impurity | Formation of a fluorescent complex with Terbium and EDTA |

| Solvent/Medium | 0.05 M phosphate buffer (pH 9) researchgate.netcore.ac.uk | Alkaline aqueous solution uoa.gr |

| Excitation λ | Not specified | 284 nm uoa.gr |

| Emission λ | 394 nm (for Diflunisal) researchgate.netcore.ac.uk | 547 nm uoa.gr |

| Linearity Range | 0.1–0.9 μg/mL researchgate.netcore.ac.uk | 0.01–6.00 mg/L (10-6000 µg/L) uoa.gr |

| Detection Limit | 0.02 μg/mL researchgate.netcore.ac.uk | 2.4 pg/L (0.0000024 µg/L) uoa.gr |

Chemometric Spectrophotometry

When analyzing mixtures containing Diflunisal and other spectrally interfering compounds, such as Diclofenac sodium, direct spectrophotometry is often obstructed by severely overlapped absorption spectra. indexcopernicus.com Chemometric-assisted spectrophotometry provides powerful tools to resolve such complex mixtures without the need for chemical separation. indexcopernicus.com Four primary chemometric approaches have been evaluated for this purpose: Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS) Regression, and Iterative Target Transformation Factor Analysis (ITTFA). indexcopernicus.comresearchgate.netresearchgate.net

These methods were applied to data obtained from scanning the binary mixture in a 2.5 mM sodium hydroxide solution over a wavelength range of 220–400 nm. indexcopernicus.comjournaljpri.com Wavelengths below 220 nm were generally excluded due to noise. indexcopernicus.com A full factorial experimental design is often used to prepare the concentration data matrix for the calibration set. researchgate.netjournaljpri.com Among the evaluated techniques, the Partial Least Squares (PLS) method was frequently selected and validated as the most suitable for analyzing authentic mixtures and pharmaceutical preparations. indexcopernicus.comresearchgate.net The PLS method demonstrated a linear calibration range for Diflunisal between 2.5 and 20 µg/mL. indexcopernicus.comresearchgate.netjournaljpri.com

| Chemometric Method | Application | Key Findings |

| Classical Least Squares (CLS) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |

| Principal Component Regression (PCR) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |

| Partial Least Squares (PLS) Regression | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Selected as the optimal method; linear range for Diflunisal is 2.5–20 µg/mL. indexcopernicus.comjournaljpri.com |

| Iterative Target Transformation Factor Analysis (ITTFA) | Simultaneous determination of Diflunisal and Diclofenac sodium researchgate.netresearchgate.net | Evaluated alongside other methods. |

Electrochemical and Voltammetric Methods

Electrochemical techniques offer a simple, rapid, and cost-effective alternative for the quantification of Diflunisal. Various voltammetric and polarographic methods have been developed and validated for this purpose. nih.govjddtonline.info

One approach utilizes differential pulse polarography (DPP) and differential pulse adsorptive stripping voltammetry (DPAdSV). nih.gov In a Britton-Robinson buffer at pH 7.8, Diflunisal exhibits a peak potential of -0.31 V versus an Ag/AgCl reference electrode. nih.gov The peak current has been shown to have an adsorption characteristic. nih.gov The DPAdSV method is particularly sensitive, with a detection limit of 0.1 µg/mL, compared to 5.0 µg/mL for the DPP method. nih.gov

A more recent development involves square-wave voltammetry (SWV) using a non-modified boron-doped diamond (BDD) electrode. semanticscholar.org The oxidation of Diflunisal on the BDD electrode is an irreversible, diffusion-controlled process. semanticscholar.org The sensitivity of this method can be significantly enhanced by the presence of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), in the supporting electrolyte. semanticscholar.org Under optimal conditions—a 0.1 mol/L phosphate buffer solution (pH 2.5) containing 5x10⁻⁵ mol/L CTAB—a linear response for Diflunisal was achieved in the concentration range of 0.05 to 2.0 μg/mL, with a low detection limit of 0.013 μg/mL. semanticscholar.org

| Method | Electrode/Setup | Supporting Electrolyte | Linear Range (µg/mL) | Detection Limit (µg/mL) |

| Differential Pulse Polarography (DPP) | Static Mercury Drop Electrode (SMDE) semanticscholar.org | Britton-Robinson buffer (pH 7.8) nih.gov | 9.0–40.0 nih.gov | 5.0 nih.gov |

| Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Static Mercury Drop Electrode (SMDE) semanticscholar.org | Britton-Robinson buffer (pH 7.8) nih.gov | 4.0–30.0 nih.gov | 0.1 nih.gov |

| Square-Wave Voltammetry (SWV) | Boron-Doped Diamond (BDD) Electrode | 0.1 M phosphate buffer (pH 2.5) with CTAB semanticscholar.org | 0.05–2.0 semanticscholar.org | 0.013 semanticscholar.org |

Method Validation and Robustness for Research Applications

For any analytical method to be considered reliable for research, it must undergo rigorous validation to ensure it is fit for its intended purpose. Validation is performed according to established protocols, such as those from the International Conference on Harmonisation (ICH). researchgate.netcore.ac.ukrjpbcs.com Key validation parameters include accuracy, precision, linearity, specificity, robustness, and limits of detection (LOD) and quantitation (LOQ).

Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies on spiked samples. For instance, the DPAdSV method for Diflunisal showed a mean recovery of 100.02%, and a first derivative spectrofluorimetric method reported a mean percentage recovery of 99.61±0.911. researchgate.netnih.gov

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rjpbcs.com Results are typically expressed as the percentage relative standard deviation (%RSD). For a spectrofluorimetric method, the %RSD for repeatability and intermediate precision were found to be 0.268 and 0.224, respectively. researchgate.netcore.ac.uk Voltammetric methods have shown mean variation coefficients as low as 0.24%. nih.gov